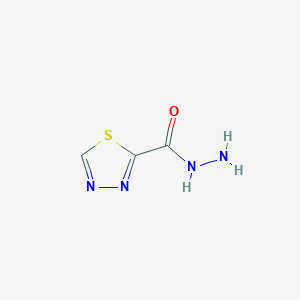

1,3,4-Thiadiazole-2-carbohydrazide

Description

BenchChem offers high-quality 1,3,4-Thiadiazole-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,4-Thiadiazole-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3,4-thiadiazole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4OS/c4-6-2(8)3-7-5-1-9-3/h1H,4H2,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALWHNJBLDNPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Therapeutic Potential of 1,3,4-Thiadiazole Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

The 1,3,4-thiadiazole ring is a versatile five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic and physicochemical properties, including metabolic stability, high bioavailability, and the ability to act as a bioisostere of pyrimidine, make it a privileged structure in drug design.[1][2][3] The mesoionic character of the ring allows derivatives to readily cross cellular membranes and interact with a multitude of biological targets.[3][4] This guide provides an in-depth analysis of the synthesis, multifaceted pharmacological activities, and therapeutic potential of 1,3,4-thiadiazole derivatives. We will explore their applications as anticancer, antimicrobial, and anti-inflammatory agents, detailing mechanisms of action, structure-activity relationships, and key experimental protocols to equip researchers and drug development professionals with actionable insights for advancing this promising class of compounds.

The 1,3,4-Thiadiazole Core: Physicochemical Properties and Synthesis

A Privileged Scaffold: Unique Chemical Attributes

The 1,3,4-thiadiazole nucleus is characterized by a unique arrangement of two nitrogen atoms and a sulfur atom within a five-membered aromatic ring. This configuration results in a highly electron-deficient system, which is susceptible to nucleophilic attack but generally resistant to electrophilic substitution.[5] Its structural similarity to pyrimidine allows it to act as a bioisostere, enabling it to interfere with DNA replication processes, a property extensively exploited in the design of anticancer agents.[3][6][7] Furthermore, the scaffold's planarity and the presence of heteroatoms facilitate strong interactions with biological targets through hydrogen bonding and other non-covalent forces.[8] These derivatives often exhibit favorable pharmacokinetic profiles, including good metabolic stability and oral bioavailability, enhancing their drug-likeness.[1][9]

Foundational Synthesis: The Path to 2,5-Disubstituted Derivatives

A classical and widely adopted method for synthesizing the 2,5-disubstituted 1,3,4-thiadiazole core involves the acid-catalyzed cyclization of thiosemicarbazides.[10][11] This versatile approach allows for the introduction of diverse substituents at the C2 and C5 positions, enabling extensive exploration of the chemical space for lead optimization.

-

Reaction Setup: A mixture of a substituted benzoic acid (1.0 eq.) and a dehydrating agent such as phosphorus oxychloride (POCl₃) is stirred at room temperature for 20-30 minutes.

-

Addition of Thiosemicarbazide: Thiosemicarbazide (1.0 eq.) is added portion-wise to the mixture.

-

Cyclization: The resulting mixture is heated to 80-90 °C for 1-2 hours, under constant stirring, to facilitate cyclization. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled in an ice bath, and cold water is added carefully to quench the excess POCl₃. The resulting suspension is refluxed for an additional 3-4 hours.

-

Isolation: After cooling, the solution is neutralized to a pH of ~8 using a 50% sodium hydroxide solution, causing the product to precipitate.

-

Purification: The crude solid is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-aryl-1,3,4-thiadiazol-2-amine derivative.[12]

Caption: General synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

Broad-Spectrum Pharmacological Activities and Molecular Targets

The structural versatility of the 1,3,4-thiadiazole scaffold has led to its exploration across a wide range of therapeutic areas.[11][13][14] Derivatives have demonstrated potent activity as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others.[8][10][15]

Anticancer Therapeutics

1,3,4-thiadiazole derivatives represent a significant class of anticancer agents due to their ability to target multiple hallmarks of cancer.[4][7]

The anticancer effects of these compounds are often multifactorial. Many derivatives function as potent inhibitors of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) and HER-2 kinases, thereby blocking pro-survival pathways.[3] Their role as pyrimidine bioisosteres allows them to interfere with DNA synthesis, leading to cell cycle arrest and inhibition of proliferation.[3][6] Furthermore, many derivatives have been shown to induce apoptosis in cancer cells through various intrinsic and extrinsic pathways.[2]

Caption: Multi-target anticancer mechanisms of 1,3,4-thiadiazole derivatives.

The following table summarizes the cytotoxic activity of selected 1,3,4-thiadiazole derivatives against common cancer cell lines.

| Compound ID | Substituents | Cell Line | IC₅₀ (µM) | Reference |

| 4y | N-(5-ethyl...)-2-((5-(p-tolylamino)...)thio)acetamide | MCF-7 (Breast) | 84 | [16][17] |

| A549 (Lung) | 34 | [16][17] | ||

| ST10 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)- | MCF-7 (Breast) | 49.6 | [6] |

| MDA-MB-231 (Breast) | 53.4 | [6] | ||

| 8a | Honokiol derivative | A549 (Lung) | 1.62 - 10.21 | [3][18] |

| 2g | 5-[2-(benzenesulfonylmethyl)phenyl]...-2-amine | LoVo (Colon) | 2.44 | [12] |

| MCF-7 (Breast) | 23.29 | [12] |

IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[17]

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,3,4-Thiadiazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[1][9][19]

The antimicrobial properties of these compounds are attributed to their ability to modulate essential microbial enzyme functions and disrupt key biochemical pathways necessary for pathogen survival.[1][9] For instance, some derivatives act as inhibitors of the type III secretion system (T3SS) in Gram-negative bacteria, a key virulence factor.[20]

The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC).

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 23p | Staphylococcus epidermidis | 31.25 | [1] |

| Micrococcus luteus | 15.63 | [1] | |

| 14a | Bacillus polymyxa | 2.5 | [1] |

| Schiff bases (4,5,6) | Various Bacteria | 4 - 16 | [19] |

| Fluoro-substituted (7a, 7b) | Gram-positive bacteria | 4 - 8 | [19] |

| 4-Cl C6H4 derivative | E. coli & S. aureus | N/A (Potent) | [21] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the test broth.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Agents

Chronic inflammation is a key driver of numerous diseases. 1,3,4-Thiadiazole derivatives have emerged as promising anti-inflammatory agents, often with improved safety profiles compared to traditional NSAIDs.[22][23][24]

Many 1,3,4-thiadiazole-based compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[10] Importantly, several derivatives have shown selectivity for COX-2, the inducible isoform associated with inflammation, over COX-1, the constitutive isoform involved in gastric cytoprotection. This selectivity may lead to a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[22][25]

Caption: Selective COX-2 inhibition by 1,3,4-thiadiazole derivatives.

The carrageenan-induced paw edema model in rats is a standard preclinical assay for evaluating acute anti-inflammatory activity.

| Compound ID | Dose (mg/kg) | % Edema Inhibition | Reference |

| 6f | 150 | Superior to Indomethacin | [22] |

| 5c | N/A | Better than Diclofenac | [24] |

| 5 | N/A | 72.5% | [25] |

| Indomethacin (Std.) | 10 | N/A (Standard) | [22] |

Other Key Therapeutic Areas

The pharmacological utility of this scaffold extends beyond the areas detailed above. Significant research has highlighted its potential in:

-

Anticonvulsant Activity: Derivatives have shown efficacy in preclinical models of epilepsy, often by modulating the GABAergic system. The presence of an electron-withdrawing group is often associated with good potency.[8][26]

-

Antitubercular Activity: Specific 2,5-disubstituted-1,3,4-thiadiazoles have shown potent inhibitory activity against Mycobacterium tuberculosis.[27]

-

Antiviral and Antidiabetic Activities: Emerging research continues to uncover new applications for this versatile heterocyclic system.[15][28][29]

Clinical Translation: SAR, Lead Optimization, and Future Outlook

Structure-Activity Relationship (SAR) and Lead Optimization

The ease of substitution at the C2 and C5 positions of the 1,3,4-thiadiazole ring allows for systematic SAR studies to optimize potency and selectivity.[11][28][30] For instance, in anticonvulsant derivatives, lipophilic substitutions and electron-withdrawing groups on an aryl ring often enhance activity.[8] For anticancer agents, modifications of substituents on the phenyl rings can drastically alter cytotoxicity against different cell lines.[18] Rational drug design, aided by computational modeling, is crucial for fine-tuning these structures to maximize interaction with the target protein while minimizing off-target effects.[29][31]

Challenges and Future Perspectives

While the preclinical data are compelling, the translation of 1,3,4-thiadiazole derivatives into clinical candidates requires rigorous evaluation of their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Future research will likely focus on developing derivatives with enhanced target specificity, improved pharmacokinetic properties, and novel mechanisms of action. The creation of hybrid molecules, which combine the 1,3,4-thiadiazole core with other known pharmacophores, represents a promising strategy for developing next-generation therapeutics with multi-target capabilities and the potential to overcome drug resistance.[28][29]

References

- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv

- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (2021). Taylor & Francis Online.

- Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. (2020).

- Synthesis and biological evaluation of 1,3,4-thiadiazole derivatives as type III secretion system inhibitors against Xanthomonas oryzae. (2019). PubMed.

- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.).

- Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (n.d.). PubMed.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI.

- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). MDPI.

- 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance. (n.d.). PubMed.

- Structure-activity relationships of thiadiazole agonists of the human secretin receptor. (2024). PMC.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025).

- Structure activity relationship features of pyridine-1,3,4-thiadiazole derivatives. (n.d.).

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (n.d.). International Journal of Pharma and Bio Sciences.

- Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors. (2012). PubMed.

- a review on biological activities: 1,3,4- thiadiazole and its derivatives. (n.d.). RASAYAN Journal of Chemistry.

- Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. (2024). Future Medicinal Chemistry.

- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing.

- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu

- Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. (2015). American Research Journal of Pharmacy.

- A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. (2022).

- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023).

- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv

- New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflamm

- Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. (2024). Taylor & Francis Online.

- 1,3,4-Thiadiazole Derivatives as an Antimicrobial. (2021). Semantic Scholar.

- 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. (2004).

- Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review. (2018). SciSpace.

- Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. (2020). PubMed.

- 1, 3, 4-Thiadiazoles: An Overview. (2018). Gavin Publishers.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). MDPI.

- 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities. (2024). Asian Journal of Pharmaceutical Research and Development.

- 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. (2021). Current Medicinal Chemistry.

- Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria. (2025). Journal of Medicinal Chemistry.

- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). PMC.

-

Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][16][20]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). PubMed.

- Thiadiazoles as Anti-inflammatory and Analgesic Agents. (2015). Al-Ahliyya Amman University.

- SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATUR

Sources

- 1. mdpi.com [mdpi.com]

- 2. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]

- 12. mdpi.com [mdpi.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. ajprd.com [ajprd.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Synthesis and biological evaluation of 1,3,4-thiadiazole derivatives as type III secretion system inhibitors against Xanthomonas oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 22. thaiscience.info [thaiscience.info]

- 23. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ammanu.edu.jo [ammanu.edu.jo]

- 26. arjonline.org [arjonline.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benthamdirect.com [benthamdirect.com]

A Technical Guide to the Structure-Activity Relationship (SAR) of Thiadiazole Carbohydrazides

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] When coupled with a carbohydrazide linker, this heterocyclic system gives rise to a class of compounds with significant therapeutic potential. The mesoionic character of the thiadiazole ring allows these molecules to effectively cross cellular membranes and engage with biological targets.[1][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiadiazole carbohydrazides, synthesizing data from numerous studies to offer a comprehensive overview for drug design and development. We will explore the synthetic strategies, the impact of structural modifications on biological efficacy, and the experimental protocols used for their evaluation.

Introduction: The Pharmacological Significance of the Thiadiazole-Carbohydrazide Scaffold

The quest for novel therapeutic agents with improved efficacy and reduced toxicity is a primary driver in medicinal chemistry. Heterocyclic compounds form the backbone of many established drugs, with the thiadiazole core being a particularly versatile and well-studied entity.[1][5] Thiadiazole is a five-membered ring containing one sulfur and two nitrogen atoms, with the 1,3,4-isomer being the most explored in drug discovery.[1][6] Its bioisosteric relationship with pyrimidine and oxadiazole contributes to its broad spectrum of pharmacological activities.[1]

The carbohydrazide moiety (-CO-NH-NH-) is a crucial linker that connects the thiadiazole core to various substituted aromatic or heterocyclic rings. This linker is not merely a spacer; its hydrogen bonding capabilities and conformational flexibility are critical for molecular recognition and interaction with enzyme active sites or receptors.[7][8] The combination of the thiadiazole ring and the hydrazide-hydrazone moiety can lead to compounds with potent biological effects.[7] This guide dissects the key structural features of this scaffold to elucidate the principles governing its activity.

Caption: Core components of the thiadiazole carbohydrazide scaffold.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of thiadiazole carbohydrazides is profoundly influenced by the nature and position of substituents on three key regions: the thiadiazole ring (R), the carbohydrazide linker, and the terminal moiety (R').

Modifications on the Thiadiazole Ring

The 1,3,4-thiadiazole ring is typically substituted at the 2- and 5-positions. In the context of carbohydrazides, one position is occupied by the linker, leaving the other available for modification.

-

Aryl/Heteroaryl Substitution: The presence of an aromatic or heterocyclic ring directly attached to the thiadiazole core is a common feature. For instance, a phenyl group at the 5-position often serves as a foundational structure. Further substitution on this phenyl ring can modulate activity. A methoxy group at the 4-position of a phenyl ring attached to a thiadiazole has been shown to greatly increase binding affinity and selectivity for human adenosine A3 receptors.[9][10]

-

Alkyl/Thioalkyl Groups: Introduction of small alkyl groups or, more significantly, sulfur-containing linkers (e.g., -SCH₃, -SOCH₃, -SO₂CH₃) can dramatically impact antibacterial activity. Studies on 5-(5-nitro-2-thienyl)-1,3,4-thiadiazoles revealed that an ethylsulfinyl group at the 2-position resulted in the most potent activity against Helicobacter pylori.[3] This suggests that the oxidation state of the sulfur linker is a critical determinant of potency.

The Role of the Carbohydrazide-Hydrazone Linker

The -C(=O)NHN=CH- moiety is a cornerstone of the scaffold's activity. It is not a passive linker; its atoms are critical for target interaction.

-

Hydrogen Bonding: The amide (NH) and azomethine (=CH-) protons and the carbonyl oxygen (C=O) and imine nitrogen (N=) atoms are potent hydrogen bond donors and acceptors. These interactions are crucial for anchoring the ligand within the active site of target enzymes or receptors.[8]

-

Conformational Rigidity: The planarity of the hydrazone group restricts the molecule's conformational freedom, which can be entropically favorable for binding. This rigidity, combined with the flexible bonds around it, allows the molecule to adopt a specific, bioactive conformation.

Influence of the Terminal Substituent (R')

The terminal group, typically an aryl or heteroaryl ring attached to the azomethine carbon, offers the greatest opportunity for SAR exploration and potency optimization. The electronic properties and steric bulk of this group are paramount.

-

Antimicrobial Activity:

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (Cl, F) on the terminal phenyl ring often enhances antimicrobial activity. A series of 4-methyl-1,2,3-thiadiazole-5-carbohydrazides showed that a derivative with a 5-nitro-2-furoyl moiety exhibited the highest bioactivity against Gram-positive bacteria, with MIC values as low as 1.95 µg/mL.[7]

-

Hydroxy Substitution: Hydroxyl (-OH) groups can also confer significant activity. Monohydroxy-substituted derivatives of thiazole hydrazones displayed better free-radical scavenging ability.[11] The position of the -OH group is critical; for example, a 4-hydroxybenzylidene moiety was found in a highly active compound.[11]

-

-

Anticancer Activity:

-

Halogens and Trifluoromethyl Groups: Halogenated phenyl rings are frequently associated with potent anticancer activity. Thiazole derivatives bearing 2,5-difluorophenyl and 4-(trifluoromethoxy)phenyl moieties exhibited significant cytotoxicity against HeLa, MCF-7, and HT-29 cancer cell lines.[12]

-

Bulky Aromatic Systems: Incorporating larger aromatic systems like naphthalene can enhance anticancer effects. A N-(4-acetyl-5-(naphthalen-2-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide derivative showed significant activity against three cancer cell lines.[12]

-

Heterocyclic Rings: Replacing the terminal phenyl ring with other heterocycles is a productive strategy. Thiazole-based hydrazones incorporating a pyrazole moiety have demonstrated potent cytotoxic effects against various cancer cell lines, including HepG-2, HCT-116, and MFC-7.[13]

-

Quantitative SAR Data

Summarizing biological data in a tabular format provides a clear and comparative view of how structural changes affect activity.

| Compound Series | General Structure | Key Substituent (R') | Activity | IC50 / MIC (µM) | Reference |

| Thiadiazole Sulfonamides | Thiadiazole-SO₂NH₂ | Dihydroxyphenyl triazene | Anticancer (Caco2) | 3.03 | [14] |

| Thiadiazole Sulfonamides | Thiadiazole-SO₂NH₂ | Carbohydrazide coumarin | Anticancer (Caco2) | 2.00 | [14] |

| Thiazole Hydrazones | 4-Methyl-2-phenylthiazole | 2,5-Difluorophenyl | Anticancer (HeLa) | Significant | [12] |

| Thiazole Hydrazones | 4-Methyl-2-phenylthiazole | Naphthalen-2-yl | Anticancer (MCF-7) | Significant | [12] |

| 1,2,3-Thiadiazole Hydrazones | 4-Methyl-1,2,3-thiadiazole | 5-Nitro-2-furoyl | Antibacterial (S. aureus) | 1.95-15.62 µg/mL | [7] |

| 1,3,4-Thiadiazole Derivatives | Phenyl-Thiadiazole | Benzyl substitution | Anti-inflammatory (COX-2) | 2.03-8.78 µg/mL | [15] |

Note: "Significant" indicates that the source reported high activity without providing a specific IC50 value in the abstract.

Experimental Protocols & Methodologies

The synthesis and evaluation of thiadiazole carbohydrazides follow established chemical and biological procedures. Adherence to these protocols ensures reproducibility and reliability of the generated data.

General Synthesis of Thiadiazole Carbohydrazides

The most common route involves a two-step process: (1) synthesis of a carbohydrazide intermediate, and (2) condensation with an appropriate aldehyde or ketone to form the final hydrazone.

Caption: General synthetic workflow for thiadiazole carbohydrazides.

Step-by-Step Protocol:

-

Synthesis of the Carbohydrazide Intermediate (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide):

-

To a solution of the corresponding ethyl ester (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.5-2 equivalents).[11]

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry it under a vacuum to yield the pure carbohydrazide intermediate.[16]

-

-

Synthesis of the Final Hydrazone Derivative:

-

Dissolve the synthesized carbohydrazide (1 equivalent) in a suitable solvent like ethanol.[7]

-

Add the desired substituted aldehyde or ketone (1 equivalent) to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Reflux the mixture for 4-6 hours.

-

Upon cooling, the product crystallizes out of the solution.

-

Filter the solid, wash with a small amount of cold solvent, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified final compound.[11]

-

Confirm the structure using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[17][18]

-

Biological Evaluation: In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Culture: Culture cancer cell lines (e.g., HepG-2, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.[19]

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized thiadiazole carbohydrazide derivatives in the culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[13]

-

Incubation: Incubate the plates for 24-48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[20]

Conclusion and Future Directions

The thiadiazole carbohydrazide scaffold is a validated platform for the development of potent therapeutic agents. The structure-activity relationship studies reveal clear patterns:

-

The thiadiazole core acts as an essential pharmacophore, with substitutions influencing selectivity and potency.

-

The carbohydrazide linker is vital for target binding through hydrogen bonds and by providing a specific conformational arrangement.

-

The terminal aromatic/heterocyclic moiety is the primary site for optimization, where the introduction of specific electronic and steric features can fine-tune the biological activity, be it antimicrobial, anticancer, or otherwise.

Future research should focus on synthesizing novel derivatives with diverse terminal moieties, including complex heterocyclic systems, to explore new areas of chemical space. Furthermore, elucidating the precise molecular targets and mechanisms of action through techniques like molecular docking and enzymatic assays will be crucial for advancing these promising compounds from lead candidates to clinical therapeutics.[14][15][21] The continued exploration of this scaffold holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

-

Gomha, S. M., et al. (2017). A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. BMC Chemistry. Available at: [Link]

-

Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules. Available at: [Link]

-

Płazińska, A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. Available at: [Link]

-

Kim, Y.-C., et al. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Mihai, C. T., et al. (2020). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules. Available at: [Link]

-

Yurttaş, L., et al. (2020). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Patel, H., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Journal of Chemistry. Available at: [Link]

-

Khakpash, M., et al. (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Ullah, H., et al. (2025). Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes. Bioorganic Chemistry. Available at: [Link]

-

Basak, A., et al. (2021). Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. Pest Management Science. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. Acta Pharmaceutica. Available at: [Link]

-

(n.d.). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

-

Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports. Available at: [Link]

-

Gomha, S. M., et al. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-Thiadiazole moiety. ResearchGate. Available at: [Link]

-

Kim, Y. C., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports. Available at: [Link]

-

Fares, M., et al. (2019). New 1,3,4‐Thiadiazole Derivatives: Synthesis, Characterization, and Antimicrobial Activity. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Behbehani, H., et al. (2011). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. Molecules. Available at: [Link]

-

Hranjec, M., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules. Available at: [Link]

-

(2023). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Bentham Science. Available at: [Link]

-

Soliman, A. M., et al. (2023). Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. Arabian Journal of Chemistry. Available at: [Link]

-

(n.d.). 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. [No Source Provided]. Available at: [Link]

-

Issatayeva, A. B., et al. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. Molecules. Available at: [Link]

-

Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]

-

Al-Ghorbani, M., et al. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]

Sources

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. bu.edu.eg [bu.edu.eg]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 15. Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 17. brieflands.com [brieflands.com]

- 18. Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

1,3,4-Thiadiazole-2-Carbohydrazide: A Pivot for Bis-Heterocyclic Architectures

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, the 1,3,4-thiadiazole scaffold acts as a "privileged structure" due to its ability to bind multiple biological targets with high affinity. However, the true utility of this moiety is unlocked when it serves as a foundation for more complex architectures.

1,3,4-Thiadiazole-2-carbohydrazide represents a critical synthetic pivot point. Unlike simple thiadiazole derivatives, this precursor possesses a reactive hydrazine tail (

This guide provides a rigorous technical roadmap for utilizing 1,3,4-thiadiazole-2-carbohydrazide to generate high-value heterocyclic libraries.

Synthesis of the Precursor

The Pathway: Ester Hydrazinolysis

The most robust route to 1,3,4-thiadiazole-2-carbohydrazide is the nucleophilic acyl substitution of ethyl 1,3,4-thiadiazole-2-carboxylate with hydrazine hydrate.

Mechanistic Insight: The electron-withdrawing nature of the thiadiazole ring at the C2 position activates the adjacent ester carbonyl, making it highly susceptible to nucleophilic attack by hydrazine. This reaction typically proceeds rapidly under mild conditions, minimizing the risk of ring opening or degradation.

Experimental Protocol 1: Synthesis of 1,3,4-Thiadiazole-2-Carbohydrazide

Target Yield: >85% | Purity: >98% (HPLC)

Reagents:

-

Ethyl 1,3,4-thiadiazole-2-carboxylate (10 mmol)

-

Hydrazine hydrate (99%, 15 mmol)

-

Absolute Ethanol (30 mL)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of ethyl 1,3,4-thiadiazole-2-carboxylate in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Ensure complete solubility; mild warming (40°C) may be required.

-

Addition: Add 15 mmol of hydrazine hydrate dropwise over 5 minutes while stirring. A slight exotherm may be observed.

-

Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1). The ester spot (

) should disappear, replaced by a lower -

Crystallization: Cool the reaction mixture to room temperature, then refrigerate at 4°C for 2 hours. The carbohydrazide will crystallize as a solid.[1]

-

Isolation: Filter the precipitate under vacuum. Wash the cake with 10 mL of cold ethanol followed by 10 mL of diethyl ether to remove unreacted hydrazine.

-

Drying: Dry the product in a vacuum oven at 50°C for 6 hours.

Validation:

-

Melting Point: Sharp range (typically >200°C depending on 5-substitution).

-

IR Spectroscopy: Look for doublet

peaks (3300–3200 cm

Core Transformations: The Divergent "Hub"

The carbohydrazide moiety allows for the construction of three primary classes of derivatives. The choice of reagents determines the cyclization pathway.

Pathway A: The Oxadiazole Route (Acidic/Dehydrative)

Reacting the precursor with carboxylic acids in the presence of phosphorus oxychloride (

-

Mechanism: Acylation of the hydrazide followed by

-mediated imidoyl chloride formation and ring closure.

Pathway B: The Triazole Route (Basic/Nucleophilic)

Reaction with isothiocyanates (

-

Mechanism: Base-catalyzed intramolecular nucleophilic attack of the hydrazine nitrogen onto the thiocarbonyl carbon.

Pathway C: The Schiff Base Route (Condensation)

Condensation with aromatic aldehydes yields acylhydrazones (Schiff bases) . These are valuable both as final bioactive agents and as intermediates for cyclization into thiazolidinones or azetidinones.

Visualization of Synthetic Pathways

The following diagram maps the divergent utility of the precursor.

Caption: Divergent synthesis from 1,3,4-thiadiazole-2-carbohydrazide. Blue: Precursor. Red/Yellow/Green: Heterocyclic outcomes.[1][2]

Detailed Protocol: Synthesis of 1,2,4-Triazole Derivatives

This protocol illustrates the "Pathway B" transformation, creating a 1,3,4-thiadiazolyl-1,2,4-triazole hybrid. This specific architecture is highly prized for antifungal and anticancer applications.

Phase 1: Formation of the Thiosemicarbazide Intermediate

-

Reaction: Suspend 1,3,4-thiadiazole-2-carbohydrazide (5 mmol) in ethanol (20 mL).

-

Addition: Add phenyl isothiocyanate (5.5 mmol) dropwise.

-

Reflux: Reflux for 4 hours. The mixture will initially clear, then a solid precipitate (the thiosemicarbazide) will form.

-

Isolation: Cool, filter, and wash with cold ethanol.

Phase 2: Cyclization to 1,2,4-Triazole-3-thione

-

Reaction: Suspend the isolated thiosemicarbazide (from Phase 1) in 2N NaOH solution (15 mL).

-

Heating: Reflux the suspension for 4–6 hours. The solution should become clear and homogeneous.

-

Workup: Cool the solution and filter to remove any insoluble impurities.

-

Acidification: Acidify the filtrate with 10% HCl to pH 3–4. A solid precipitate (the triazole thione) will form immediately.

-

Purification: Recrystallize from ethanol/DMF (1:1 mixture).

Critical Control Point:

-

pH Monitoring: During acidification, release of

gas is possible if degradation occurred. Ensure the final product is a solid precipitate; if an oil forms, the acidification was likely too rapid or the temperature too high.

Quantitative Data Summary: Biological Potential

The following table summarizes the comparative biological activity of derivatives synthesized from this precursor, based on recent structure-activity relationship (SAR) studies.

| Derivative Class | Target Linkage | Primary Indication | Typical IC50 / MIC | Mechanism of Action |

| Schiff Bases | Antimicrobial | 10–25 µg/mL | Inhibition of DNA gyrase | |

| 1,3,4-Oxadiazoles | Thiadiazole-Oxadiazole | Anti-inflammatory | 5–15 µM | COX-2 Inhibition |

| 1,2,4-Triazoles | Thiadiazole-Triazole | Anticancer (Breast/Colon) | 2–8 µM | EGFR Kinase Inhibition |

| Bis-Thiadiazoles | Thiadiazole-Thiadiazole | Antifungal | 12–30 µg/mL | Ergosterol biosynthesis disruption |

References

-

Synthesis of 1,3,4-Thiadiazole Precursors

-

Source: "Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors." Molecules, 2012.[3]

-

-

Cyclization Methodologies (Triazoles & Oxadiazoles)

-

Schiff Base Deriv

-

Mechanistic Reviews of Thiadiazole Chemistry

-

Source: "Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review." Indian Journal of Heterocyclic Chemistry, 2013.[1]

-

Sources

Thiadiazole Carbohydrazide Derivatives: A Privileged Scaffold for Novel Antioxidant and Analgesic Agents

An In-depth Technical Guide for Researchers

Abstract

The 1,3,4-thiadiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Its derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[1][4][5][6][7][8] This guide focuses on a specific, highly promising subclass: thiadiazole carbohydrazide derivatives. We will provide an in-depth exploration of their synthesis, mechanisms of action, and the validated experimental protocols for evaluating their dual potential as potent antioxidant and analgesic agents, offering a comprehensive resource for researchers and drug development professionals.

The Synthetic Keystone: Forging the Thiadiazole Carbohydrazide Core

The versatility of the 1,3,4-thiadiazole ring stems from its accessible and robust synthetic pathways. A prevalent and effective method for creating 2,5-disubstituted 1,3,4-thiadiazole derivatives, particularly those incorporating a carbohydrazide linkage, often begins with readily available acid hydrazides. These serve as the foundational building blocks for subsequent cyclization reactions.

The critical step involves the reaction of an acid hydrazide with a sulfur-containing reagent, such as ammonium thiocyanate or carbon disulfide, followed by an acid-catalyzed cyclization.[9][10] For instance, reacting an acid hydrazide with ammonium thiocyanate yields a thiosemicarbazide intermediate, which upon dehydration with a strong acid like sulfuric acid, cyclizes to form the stable 2-amino-1,3,4-thiadiazole ring.[9] This core can then be further functionalized to produce a diverse library of derivatives.

Caption: General synthetic pathway for 1,3,4-thiadiazole derivatives.

Quenching the Fire: Antioxidant Properties and Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases. Thiadiazole carbohydrazide derivatives have emerged as potent free radical scavengers, a property attributed to their unique electronic structure and ability to donate hydrogen or electrons.[11]

Mechanism of Antioxidant Action

The primary antioxidant mechanism of these compounds is their ability to interrupt the radical chain reactions of oxidation.[11] The carbohydrazide moiety and other electron-donating groups attached to the thiadiazole ring can readily donate a hydrogen atom to a free radical (like DPPH• or ABTS•+), neutralizing it and forming a stable, non-reactive species.[9][12][13] This process effectively terminates the oxidative cascade.

Caption: Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen the radical scavenging activity of chemical compounds.[14][15]

Principle: DPPH is a stable free radical with a deep violet color, showing a characteristic absorption maximum around 517 nm.[13][14] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. The decrease in absorbance is directly proportional to the compound's radical scavenging activity.[13][14]

Step-by-Step Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[11]

-

Test Compound Solutions: Dissolve the synthesized thiadiazole derivatives in a suitable solvent (e.g., DMSO, methanol) to create a stock solution (e.g., 1 mg/mL).[11] Prepare serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5 µg/mL).

-

Standard Solution: Prepare a similar dilution series for a known antioxidant, such as Ascorbic Acid or Gallic Acid, to serve as a positive control.[11][16]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the various concentrations of the test compound or standard solution.[16]

-

Add 180 µL of the 0.1 mM DPPH solution to each well.[16]

-

For the control (blank), add 20 µL of the solvent (e.g., methanol) and 180 µL of the DPPH solution.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[16][17]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[16]

-

Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.[16] A lower IC50 value indicates higher antioxidant activity.

-

Experimental Protocol: ABTS Radical Cation Scavenging Assay

The ABTS assay is another robust method that is applicable to both hydrophilic and lipophilic antioxidants.

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore with a characteristic absorption at 734 nm.[18] The addition of an antioxidant reduces the ABTS•+, leading to a decolorization of the solution that is proportional to the antioxidant's concentration and activity.[18]

Step-by-Step Methodology:

-

Reagent Preparation:

-

ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

-

Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.

-

Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or water) to obtain an absorbance of 0.70 (± 0.02) at 734 nm.[18]

-

-

Assay Procedure (96-well plate format):

-

Data Acquisition and Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition using the same formula as in the DPPH assay.

-

Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Data Summary: Antioxidant Activity

Quantitative results from these assays allow for direct comparison of the potency of different derivatives.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| Derivative 1 | 25.5 | 18.2 |

| Derivative 2 | 45.8 | 33.1 |

| Derivative 3 | 19.1 | 12.5 |

| Ascorbic Acid (Std.) | 29.2 [11] | 22.7 |

Table 1: Hypothetical antioxidant activity data for novel thiadiazole derivatives.

Alleviating Pain: Analgesic Properties and Evaluation

Chronic pain remains a significant clinical challenge, driving the search for novel analgesics with improved efficacy and fewer side effects than current NSAIDs and opioids.[19] Thiadiazole derivatives have shown considerable promise in this area, exhibiting both peripherally and centrally mediated analgesic effects.[19][20][21]

Mechanism of Analgesic Action

The analgesic activity of thiadiazole derivatives is often multifactorial. A primary proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation and is responsible for the synthesis of pain-mediating prostaglandins. By blocking this pathway, these compounds can reduce inflammation and the sensitization of nociceptors. Additionally, some derivatives may exert their effects via central nervous system pathways, though these mechanisms are still under active investigation.[22]

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Experimental Protocol: Acetic Acid-Induced Writhing Test

This is a classic, highly sensitive model for screening peripherally acting analgesics.[23][24]

Principle: The intraperitoneal injection of a mild irritant like acetic acid triggers the release of inflammatory mediators (e.g., prostaglandins, bradykinin) in the peritoneal cavity.[25] This stimulates nociceptors, causing a characteristic and quantifiable pain response known as "writhing," which includes abdominal contractions and stretching of the hind limbs.[24][26] An effective analgesic will significantly reduce the number of writhes compared to a control group.[23]

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Use Swiss albino mice (20-30g), acclimatized to laboratory conditions for at least one week.[25]

-

Fast the animals overnight before the experiment but allow free access to water.

-

Randomly divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Diclofenac Sodium, 10 mg/kg), and Test Groups (receiving various doses of the thiadiazole derivatives).[25]

-

-

Administration:

-

Induction of Writhing and Observation:

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of pain inhibition using the formula:

-

% Inhibition = [(W_control - W_test) / W_control] x 100

-

Where W_control is the mean number of writhes in the control group and W_test is the mean number of writhes in the test group.

-

-

Experimental Protocol: Hot Plate Test

The hot plate test is a standard method for assessing centrally acting analgesics.[27][28]

Principle: This test measures the response latency of an animal to a thermal pain stimulus. The animal is placed on a surface maintained at a constant, noxious temperature (e.g., 55 ± 1°C). The time taken for the animal to exhibit a pain response, such as licking a hind paw or jumping, is recorded.[27][28][29] An increase in this latency period compared to a control indicates a central analgesic effect, as this response is integrated at the supraspinal level.[22]

Step-by-Step Methodology:

-

Apparatus and Animal Preparation:

-

Use a commercially available hot plate apparatus with precise temperature control. Set the temperature to 55 ± 1°C.[29]

-

Acclimatize mice to the testing room for at least 30-60 minutes before the experiment.[27]

-

Establish a baseline latency for each animal before drug administration. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[27][29] Animals not responding within this time are excluded.

-

-

Administration and Testing:

-

Administer the vehicle, standard drug (e.g., Morphine), or test compounds.

-

At set time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place each mouse on the hot plate and start a timer.[29]

-

Stop the timer as soon as the animal licks a paw or jumps, and record this latency time.

-

If the animal does not respond by the cut-off time, remove it and record the latency as the cut-off time.

-

-

Data Analysis:

-

Compare the mean latency times of the test groups to the vehicle control group at each time point. A statistically significant increase in latency indicates central analgesic activity.

-

Data Summary: Analgesic Activity

Presenting the data clearly allows for an assessment of both peripheral and central analgesic potential.

| Compound | Dose (mg/kg) | Writhing Inhibition (%) | Hot Plate Latency (sec) at 60 min |

| Vehicle Control | - | - | 7.2 ± 0.5 |

| Derivative A | 20 | 65.8% | 14.5 ± 1.1 |

| Derivative B | 20 | 48.2% | 8.1 ± 0.7 |

| Diclofenac (Std.) | 10 | 75.4% | 8.5 ± 0.9 |

| Morphine (Std.) | 5 | 88.1% | 25.3 ± 1.8 |

Table 2: Hypothetical analgesic activity data for novel thiadiazole derivatives.

Conclusion and Future Perspectives

Thiadiazole carbohydrazide derivatives represent a structurally versatile and highly promising class of compounds for the development of new therapeutic agents.[4][30] Their demonstrated dual efficacy as both antioxidants and analgesics makes them particularly attractive candidates for treating conditions where oxidative stress and pain are intertwined pathologies.

The experimental frameworks detailed in this guide provide a robust system for the initial screening and validation of these compounds. Future research should focus on:

-

Lead Optimization: Synthesizing focused libraries of derivatives to refine structure-activity relationships (SAR) and enhance potency and selectivity.[30]

-

Mechanistic Elucidation: Moving beyond general screening to investigate specific molecular targets, such as individual COX isozymes, specific ion channels, or receptors within the central nervous system.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess drug-like characteristics suitable for further preclinical development.

By leveraging these strategies, the full therapeutic potential of thiadiazole carbohydrazide derivatives can be systematically explored and harnessed to create the next generation of antioxidant and analgesic drugs.

References

- New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflamm

- New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflamm

- 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. Current Topics in Medicinal Chemistry.

- Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed.

- A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Deriv

- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.

- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies.

- Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives.

- Synthesis and In-vivo Analgesic Activity of 1,2,4-Thiadiazole Derivatives.

- Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. Oriental Journal of Chemistry.

- DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.

- a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. pharmedicopublishers.com.

- Rodent Hot Pl

- Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study.

- Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers.

- ABTS Antioxidant Assay Kit. Zen-Bio.

- Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab.

- ABTS Antioxidant Capacity Assay. G-Biosciences.

- DPPH Antioxidant Assay Kit D678 manual. DOJINDO.

- Application Notes and Protocols for Acetic Acid-Induced Writhing Test for D

- Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. PMC.

- Synthesis, Antioxidant, and Cytotoxic Activities of New 1,3,4-Thiadiazoldiazenylacrylonitrile Deriv

- Hot pl

- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative.

- 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities. Asian Journal of Pharmaceutical Research and Development.

- Analgesia Hot Pl

- 4.4. DPPH Assay. Bio-protocol.

- Acetic acid induced painful endogenous infliction in writhing test on mice. PMC.

- Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect. Semantic Scholar.

- Genesis and development of DPPH method of antioxidant assay. PMC.

- Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers.

- ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.

- Evaluation of Analgesic and Anti-inflammatory Activities of Methanolic Leaf and Root Extracts of Gomphocarpus purpurascens A. Rich (Asclepiadaceae) in Mice. Taylor & Francis Online.

- Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Deriv

- Hot plate test – Knowledge and References. Taylor & Francis Online.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química.

- Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.

- DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI.

- Antioxidant Assay Kit (CS0790) - Technical Bulletin. Sigma-Aldrich.

- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. International Journal of Pharmaceutical and Clinical Research.

- A Review on Biological Activity of Thiadiazole Moiety and Its Deriv

- Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil.

- Review on Biological Activities of 1,3,4-Thiadiazole Deriv

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.

- Synthesis and in vivo evaluation of novel thiadiazoles as carbonic anhydrase inhibitors to attenuate inflamm

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. ajprd.com [ajprd.com]

- 3. jetir.org [jetir.org]

- 4. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]

- 5. japsonline.com [japsonline.com]

- 6. sarcouncil.com [sarcouncil.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. chemmethod.com [chemmethod.com]

- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 11. saudijournals.com [saudijournals.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 15. mdpi.com [mdpi.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 18. cosmobiousa.com [cosmobiousa.com]

- 19. thaiscience.info [thaiscience.info]

- 20. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 24. rjptsimlab.com [rjptsimlab.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. maze.conductscience.com [maze.conductscience.com]

- 28. Hot plate test - Wikipedia [en.wikipedia.org]

- 29. tandfonline.com [tandfonline.com]

- 30. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of Schiff bases from 1,3,4-thiadiazole-2-carbohydrazide

Application Note: Synthesis of Acyl Hydrazone Schiff Bases from 1,3,4-Thiadiazole-2-Carbohydrazide

Executive Summary

This guide details the protocol for synthesizing Schiff bases (specifically acyl hydrazones) derived from 1,3,4-thiadiazole-2-carbohydrazide .[1] Unlike simple aromatic amines, the carbohydrazide moiety (-C(=O)NHNH

Scientific Basis & Mechanism

The Pharmacophore Logic

The synthesis couples two bioactive domains:[1][2]

-

The 1,3,4-Thiadiazole Ring: A mesoionic mimic of pyrimidine, known to penetrate cellular membranes and interact with biological targets like kinases.[1]

-

The Acyl Hydrazone Linker: Provides a rigid backbone that facilitates hydrogen bonding with receptor pockets and often acts as an iron-chelating motif, disrupting microbial metabolism.[1]

Reaction Mechanism

The reaction is a nucleophilic addition-elimination.[1] The terminal amino group of the hydrazide (nucleophile) attacks the electrophilic carbonyl carbon of the aldehyde.

-

Critical Insight: The reaction is reversible.[1][3][4] Acid catalysis (typically Glacial Acetic Acid) is required to protonate the carbonyl oxygen, making it more electrophilic.[1] However, excess acid must be avoided to prevent protonation of the hydrazide nitrogen, which would deactivate the nucleophile.[1]

Figure 1: Reaction Mechanism Pathway

Caption: Acid-catalyzed condensation mechanism converting 1,3,4-thiadiazole-2-carbohydrazide to its acyl hydrazone derivative.

Materials & Equipment

| Category | Item | Specification/Grade |

| Reagents | 1,3,4-Thiadiazole-2-carbohydrazide | >98% Purity (Precursor) |

| Aromatic Aldehyde (e.g., Benzaldehyde) | 1.0 Equiv.[1] (Freshly distilled if possible) | |

| Absolute Ethanol (EtOH) | Anhydrous (Solvent) | |

| Glacial Acetic Acid (GAA) | Catalyst (ACS Grade) | |

| Equipment | Round Bottom Flask (RBF) | 100 mL, 2-neck |

| Reflux Condenser | Water-cooled | |

| Magnetic Stirrer/Hotplate | With temp control | |

| TLC Plates | Silica Gel 60 F254 |

Experimental Protocol

Phase 1: Reaction Setup

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 1,3,4-thiadiazole-2-carbohydrazide in 20 mL of Absolute Ethanol .

-

Note: If the hydrazide does not dissolve at room temperature, gently warm the solvent to 40-50°C. If solubility remains poor, add minimal drops of DMSO, but avoid excess as it complicates workup.[1]

-

-

Addition of Electrophile: Add 1.0 mmol (equimolar) of the substituted aromatic aldehyde.

-

Catalysis: Add 3-5 drops of Glacial Acetic Acid.

-

Why: This adjusts the pH to ~4.5, the optimal window for Schiff base formation.

-

Phase 2: Reflux & Monitoring

-

Reflux: Attach the condenser and heat the mixture to reflux (approx. 78-80°C) with continuous magnetic stirring.

-

Duration: Reflux for 3 to 6 hours .

-

Monitoring (TLC): Check progress every hour using TLC (Eluent: Chloroform:Methanol 9:1).

-

Endpoint: Disappearance of the hydrazide spot (lower R

) and appearance of a new, less polar product spot (higher R

-

Phase 3: Isolation & Purification

-

Precipitation: Allow the reaction mixture to cool to room temperature. Often, the Schiff base will precipitate out as a solid upon cooling.

-

If no precipitate forms:[1] Pour the mixture onto 50g of crushed ice with vigorous stirring.

-

-

Filtration: Filter the solid using a Buchner funnel under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and acid.

-

Recrystallization: Purify the crude product by recrystallization from hot Ethanol or an Ethanol/DMF mixture (if the product is highly insoluble).

-

Drying: Dry in a vacuum desiccator over CaCl

for 24 hours.

Characterization & Validation

To ensure the "Trustworthiness" of the synthesis, the following spectral features must be confirmed.

Table 1: Key Spectral Indicators

| Technique | Functional Group | Expected Signal | Mechanistic Proof |

| FT-IR | -NH | Disappears | Confirms consumption of precursor. |

| C=O[1] (Amide) | 1650–1680 cm | Remains (part of the linker).[1] | |

| C=N (Imine) | 1600–1625 cm | Diagnostic band for Schiff base. | |

| -N=CH- (Azomethine) | Defines the new bond formation.[1] | ||

| -NH- (Amide) | Broad singlet, often D |

Applications & Drug Development Workflow

The synthesized acyl hydrazones are not final endpoints but scaffolds for biological screening.[1]

Figure 2: Drug Discovery Workflow

Caption: Workflow from chemical synthesis to biological validation in drug discovery.

Troubleshooting (Self-Validating System)

-

Issue: Low Yield / No Precipitate.

-

Cause: Reaction equilibrium favoring reactants due to water presence.

-

Fix: Use a Dean-Stark trap to physically remove water during reflux (azeotropic distillation with toluene/ethanol mix) to drive the equilibrium forward (Le Chatelier’s principle).[1]

-

-

Issue: Oily Product.

-

Cause: Impurities or incomplete dehydration.

-

Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization.[1]

-

-

Issue: Multiple Spots on TLC.

-

Cause: Hydrolysis of the imine bond on the silica plate (acidic nature of silica).

-

Fix: Add 1% Triethylamine to the TLC eluent to neutralize the silica.[1]

-

References

-

Gomha, S. M., et al. (2015).[1] Synthesis and Biological Evaluation of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 20(1), 1357–1376.[1] Link

-

Yusuf, M., et al. (2023).[1] Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety.[1][2][5][6][7][8][9][10] European Journal of Chemistry, 14(4), 466-472.[1] Link

-

Mousa, M. N. (2017).[2][9] Synthesis, Characterization and Evaluation of Antibacterial Activity of 1,3,4-Thiadiazole Derivatives Containing Schiff Bases. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(1), 71-76.[1][2][9] Link

-

BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases from Carbohydrazides. Link[1]

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. chemijournal.com [chemijournal.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. mdpi.com [mdpi.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. ijcrt.org [ijcrt.org]

- 9. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 10. rjptonline.org [rjptonline.org]

Application Note: Optimized Cyclization of Thiosemicarbazide to 1,3,4-Thiadiazole using POCl₃

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for pyrimidines and pyridazines in oncology and anti-infective research.[1] While various synthetic routes exist, the phosphorus oxychloride (

This application note provides a validated protocol for this transformation, emphasizing the critical safety parameters regarding

Mechanistic Insight & Reaction Logic

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through the in situ activation of the carboxylic acid, followed by acylation of the thiosemicarbazide, and finally, a dehydrative cyclization.

The Pathway

-

Activation:

converts the carboxylic acid into an acyl chloride or a mixed anhydride species. -

Acylation: The primary hydrazine nitrogen of thiosemicarbazide attacks the activated acyl species, forming an acyl thiosemicarbazide intermediate.

-

Cyclodehydration:

activates the carbonyl oxygen of the amide. The sulfur atom (via thiol-enol tautomerism) attacks this activated center, closing the ring to form the thiadiazole.

Critical Note on Regioselectivity:

If the oxygen atom attacks the activated center instead of the sulfur, a 1,3,4-oxadiazole is formed.

Mechanistic Visualization

Figure 1: Mechanistic pathway for the conversion of carboxylic acids to 1,3,4-thiadiazoles using POCl3. Note the bifurcation point where S-attack is favored over O-attack under optimized conditions.

Experimental Protocol

This protocol describes a One-Pot Synthesis reacting a benzoic acid derivative with thiosemicarbazide.

Reagents & Equipment

-

Substrate: Carboxylic Acid (1.0 equiv)

-

Reagent: Thiosemicarbazide (1.0 - 1.2 equiv)

-

Solvent/Reagent: Phosphorus Oxychloride (

) (5.0 - 10.0 equiv) -

Quench: Crushed Ice and Sodium Acetate (or NaOH/KOH for neutralization)

-

Equipment: Round bottom flask, Reflux condenser, Calcium chloride guard tube (to exclude moisture), Temperature probe.

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Safety Check: Ensure all glassware is bone-dry.

reacts violently with moisture. Work in a well-ventilated fume hood. -

Charging: In a round-bottom flask, add the Carboxylic Acid (e.g., 10 mmol) and Thiosemicarbazide (11 mmol).

-

Addition: Carefully add

(10 mL) to the mixture at room temperature.-

Note: If the substrate is sensitive, cool to 0°C during addition, then warm up.

-

-